5,6-Dichloropicolinaldehyde
Description
Such compounds are often intermediates in agrochemical and pharmaceutical synthesis, leveraging their electron-deficient aromatic rings for reactivity in cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
5,6-dichloropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFWMBHWZLKQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde. One common method includes the reaction of picolinaldehyde with chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert solvent such as dichloromethane to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and advanced reaction vessels to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 5,6-Dichloropicolinic acid.
Reduction: 5,6-Dichloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloropicolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 5,6-dichloropicolinaldehyde (hypothetical) with analogs from the evidence:
Key Observations :
- Substituent Position Effects: Dichloro-substituted picolinaldehydes (e.g., 3,6-dichloro) exhibit higher molecular weights and greater electrophilicity than mono-chloro analogs. Steric and electronic effects vary with substituent positions. For example, 3,6-dichloro substitution creates a near-perpendicular dihedral angle (~86.6°) between aromatic rings in related amides, minimizing steric clashes .
- Methyl vs. Chloro Substitution : Methyl groups (e.g., in 5-chloro-6-methyl) reduce reactivity compared to dichloro analogs but improve solubility in organic solvents .
Biological Activity
5,6-Dichloropicolinaldehyde (DCPA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dichloro substitution on the pyridine ring, which significantly influences its chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts.
The biological activity of DCPA involves several mechanisms:
- Enzyme Interaction : DCPA can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity, leading to either inhibition or activation of specific biochemical pathways.
- Antimicrobial Activity : Research indicates that DCPA exhibits antimicrobial properties, potentially serving as a lead compound for developing new antibiotics.
- Anticancer Potential : DCPA has been investigated for its ability to inhibit cancer cell proliferation. It interacts with key signaling pathways involved in cell growth and survival .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Studies
-
Antimicrobial Studies :
A study demonstrated that DCPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating superior efficacy. -
Cancer Research :
In vitro studies have shown that DCPA can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins . -
Enzyme Studies :
DCPA has been utilized as a probe in enzyme-catalyzed reactions, particularly in studying the kinetics of dehydrogenases. Its ability to modify enzyme activity through covalent bonding has provided insights into enzyme mechanisms and substrate specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
